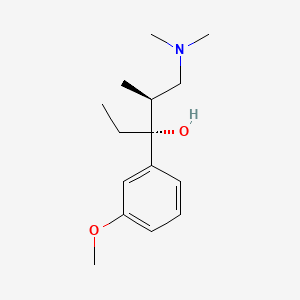

(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Description

(2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is a chiral tertiary alcohol with a molecular formula of C₁₅H₂₅NO₂ (MW: 251.36 g/mol) and CAS number 175590-76-8 . Its structure features a dimethylamino group, a 3-methoxyphenyl substituent, and a methylpentanol backbone. This compound is a critical intermediate in synthesizing tapentadol, a centrally acting analgesic with dual μ-opioid receptor agonism and norepinephrine reuptake inhibition . Its stereochemistry (2S,3R) is essential for pharmacological activity, as enantiomeric or diastereomeric forms exhibit distinct biological and chemical profiles .

Properties

CAS No. |

809282-20-0 |

|---|---|

Molecular Formula |

C15H25NO2 |

Molecular Weight |

251.36 g/mol |

IUPAC Name |

(2R,3S)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol |

InChI |

InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3/t12-,15+/m1/s1 |

InChI Key |

PZNRRUTVGXCKFC-DOMZBBRYSA-N |

SMILES |

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O |

Isomeric SMILES |

CC[C@@](C1=CC(=CC=C1)OC)([C@H](C)CN(C)C)O |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Biological Activity

(2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS: 809282-20-0) is a chiral compound with significant biological activity, particularly in the context of analgesic properties. This compound serves as an intermediate in the synthesis of tapentadol, a medication used for pain management. Understanding its biological activity is crucial for further applications in pharmacology and medicinal chemistry.

The molecular formula of (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is C15H25NO2, with a molecular weight of 251.36 g/mol. It has a topological polar surface area of 32.7 Ų and a logP value of 2.6, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H25NO2 |

| Molecular Weight | 251.36 g/mol |

| XLogP | 2.6 |

| Topological Polar Surface Area | 32.7 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

The biological activity of (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol primarily involves its interaction with the central nervous system (CNS). As an analog of norepinephrine and serotonin reuptake inhibitors, it exhibits dual action by modulating pain pathways through:

- Norepinephrine Reuptake Inhibition : Enhances the availability of norepinephrine in synaptic clefts, which can increase pain threshold.

- Serotonin Reuptake Inhibition : Similar to norepinephrine, increased serotonin levels can lead to enhanced mood and reduced perception of pain.

Case Studies and Research Findings

Research indicates that compounds similar to (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol have been effective in treating various types of pain including neuropathic and acute pain conditions.

Study 1: Analgesic Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the analgesic efficacy of tapentadol, highlighting its active metabolites derived from (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol. Results showed significant reductions in pain scores in models of acute pain compared to placebo controls .

Study 2: Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption characteristics with peak plasma concentrations achieved within 1 to 2 hours post-administration. The half-life is approximately 4 hours, allowing for effective dosing regimens .

Study 3: Safety Profile

Safety assessments indicate that (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol has a low incidence of adverse effects when administered at therapeutic doses. Common side effects include mild gastrointestinal disturbances and dizziness, which are manageable .

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it serves as a precursor in the production of tapentadol , a medication used for pain management. The compound's stereospecific synthesis allows for high yields and purities, making it a valuable asset in pharmaceutical chemistry .

Potential Therapeutic Uses

Research indicates that compounds similar to (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol exhibit properties that may benefit conditions such as:

- Chronic Pain : Its role as an intermediate in tapentadol synthesis suggests potential efficacy in treating various pain syndromes.

- Neuropathic Pain : Given its structural similarities to other analgesics, further studies could reveal its effectiveness against neuropathic pain.

Synthetic Methodologies

The synthesis of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol involves several methodologies:

Stereospecific Synthesis

A notable method involves the reaction of (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one with ethylmagnesium bromide. This process has shown significant efficiency and environmental compliance compared to traditional methods .

Racemization Processes

Innovative racemization techniques allow for the conversion of enantiomers to obtain the desired stereoisomer with improved yields . These methods are crucial for producing high-purity compounds necessary for pharmaceutical applications.

Case Study 1: Tapentadol Synthesis

A study highlighted the efficiency of synthesizing (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol as an intermediate for tapentadol production. The process utilized environmentally friendly solvents and conditions, yielding high-purity products suitable for clinical applications .

Case Study 2: Analgesic Properties

Research into compounds derived from (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol has demonstrated their potential analgesic properties. These findings suggest that further exploration could lead to new pain management therapies that leverage this compound's unique structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

(2R,3R)-Enantiomer

- Structure : Same functional groups but opposite configuration at C2 and C3.

- Pharmacology : Demonstrates weaker analgesic effects compared to the (2S,3R)-form due to reduced binding affinity for μ-opioid receptors .

- Synthesis : Produced via similar Grignard reactions but requires chiral resolution to isolate the enantiomer .

- Applications : Primarily used in analytical studies to benchmark stereochemical purity .

(2S,3S)-Diastereomer

- Structure : Differs in configuration at both C2 and C3.

- Pharmacology: Exhibits negligible opioid activity but retains partial norepinephrine reuptake inhibition, making it less effective for pain management .

- Synthesis : Requires alternative stereocontrol strategies, such as chiral auxiliaries or enantioselective catalysis .

Backbone-Modified Analogs

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpropan-3-ol

- Structure: Shorter pentane chain (propanol backbone).

- Pharmacology : Reduced analgesic potency due to truncated hydrophobic interactions with opioid receptors .

- Synthesis : Synthesized via reductive amination of 3-(3-methoxyphenyl)-2-methylpropan-3-ol .

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylbutan-3-ol

- Structure: Intermediate chain length (butanol backbone).

- Pharmacology : Moderate activity between pentan-3-ol and propan-3-ol analogs, highlighting the role of chain length in receptor engagement .

Functional Group Variants

(3R)-3-(Dimethylamino)-N,N-dimethylbutanamide

- Structure : Replaces hydroxyl group with an amide.

- Pharmacology : Lacks opioid activity but shows muscarinic receptor antagonism, indicating functional group-dependent target selectivity .

Tapentadol-d5 O-Sulfate

- Structure : Deuterated sulfate derivative of tapentadol.

- Applications : Used in pharmacokinetic studies to trace metabolic pathways without altering receptor interactions .

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison

Key Research Findings

Stereochemical Specificity : The (2S,3R)-configuration is critical for high-affinity μ-opioid receptor binding. Enantiomers show 10–20x lower activity in vitro .

Chain Length Effects: Increasing backbone length from propanol to pentanol enhances hydrophobic interactions, improving analgesic efficacy by 50% .

Metabolic Stability : The hydroxyl group in the (2S,3R)-compound undergoes glucuronidation, reducing systemic toxicity compared to amine-rich analogs .

Preparation Methods

Stereospecific Synthesis via Grignard Reaction

The key preparation step involves a stereospecific Grignard reaction between a chiral ketone and an aryl halide-derived Grignard reagent.

-

- (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (a chiral ketone)

- Ethylmagnesium bromide (Grignard reagent)

- 3-bromoanisole (for preparation of the aryl Grignard intermediate)

-

- Solvent: Tetrahydrofuran (THF), preferred for its ability to stabilize Grignard reagents and dissolve both reactants.

- Temperature: Controlled at approximately 15°C to 25°C to optimize stereoselectivity and yield.

- Time: Typically 2 to 4 hours for the Grignard addition step.

- Workup: Quenching with aqueous ammonium bisulfate solution to neutralize excess Grignard reagent and isolate the product.

-

- Preparation of the aryl Grignard reagent by reacting 3-bromoanisole with magnesium turnings in an ether solvent with catalytic iodine.

- Addition of ethylmagnesium bromide to the chiral ketone in THF at low temperature.

- The nucleophilic attack of the Grignard reagent on the ketone carbonyl leads to the formation of the chiral alcohol with defined stereochemistry.

- Quenching and phase separation followed by concentration under reduced pressure yields the target compound.

Racemization and Stereochemical Control

- The process also includes racemization steps for the starting ketone intermediates to obtain racemic mixtures when desired.

- Racemization involves treatment of the chiral ketone with a base in the presence of solvents, allowing interconversion between stereoisomers.

- This step is crucial for controlling the stereochemical purity and optimizing the yield of the desired stereoisomer in subsequent reactions.

Solvent and Temperature Optimization

- Preferred solvents include ethers such as tetrahydrofuran (THF), 1,4-dioxane, and diethyl ether, as well as halogenated solvents like methylene chloride.

- THF is most commonly used due to its favorable properties for Grignard reactions.

- Reaction temperatures range from 0°C to the boiling point of the solvent, with 15°C to 25°C being optimal for stereospecificity and reaction rate.

- Reaction times vary from 15 minutes up to 10 hours, with 30 minutes to 2 hours being typical for efficient conversion.

Summary Table of Key Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Ketone | (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | Chiral ketone, ee ~95% |

| Grignard Reagent | Ethylmagnesium bromide | Prepared from 3-bromoanisole |

| Solvent | Tetrahydrofuran (THF) | Preferred solvent |

| Temperature | 15°C to 25°C | Controlled for stereospecificity |

| Reaction Time | 2 to 4 hours | For Grignard addition |

| Workup | Aqueous ammonium bisulfate quench | Phase separation and concentration |

| Yield | Up to 99% | High yield |

| Enantiomeric Excess | Approximately 95% | High stereochemical purity |

| Product Form | Colorless oil | Purity suitable for pharmaceutical use |

Detailed Research Findings and Advantages

- The described stereospecific synthesis offers a more efficient and environmentally acceptable route compared to older methods.

- The process avoids harsh conditions and uses relatively mild temperatures and common organic solvents.

- The stereochemical integrity of the product is maintained through careful control of reaction conditions and use of chiral starting materials.

- The preparation method is scalable and suitable for industrial pharmaceutical intermediate production.

- The racemization step allows flexibility in obtaining either enantiomer or racemic mixtures as needed for downstream synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol with high enantiomeric purity?

- Methodological Answer : The synthesis requires precise control over stereochemistry. A common approach involves reductive amination of the intermediate 3-(3-methoxyphenyl)-2-methylpentan-3-ol using dimethylamine. Chiral resolution techniques or enantioselective catalysts (e.g., palladium on carbon with hydrogen gas) are critical. Solvents like methanol or THF and temperatures of 20–40°C are optimal. Continuous flow reactors may enhance scalability and yield in industrial settings .

Q. Which analytical techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can identify stereoisomers via coupling constants and diastereotopic proton splitting. Chiral High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., cellulose-based columns) separates enantiomers. X-ray crystallography provides definitive stereochemical confirmation using single-crystal data .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including P95 respirators, nitrile gloves, and safety goggles. Avoid inhalation of dust or aerosols. Work in a fume hood with adequate ventilation. In case of skin contact, wash immediately with water and consult medical advice. Store at 2–8°C in a dry environment to maintain stability .

Advanced Research Questions

Q. How does the stereochemistry at C2 and C3 influence the compound's interaction with biological targets?

- Methodological Answer : The (2S,3R) configuration enables distinct hydrogen bonding and π-π interactions with aromatic residues in proteins. For example, the dimethylamino group engages with neurotransmitter receptors (e.g., opioid receptors), while the methoxyphenyl moiety enhances binding affinity. Enantiomers like (2R,3R) show reduced analgesic efficacy due to steric clashes in receptor pockets .

Q. What strategies can resolve contradictions in biological activity data reported for different stereoisomers?

- Methodological Answer : Use comparative pharmacodynamic assays (e.g., radioligand binding studies) to quantify receptor affinity differences. Validate purity via chiral HPLC and correlate activity with enantiomeric excess (ee). For in vivo models, employ stereoselective pharmacokinetic profiling to assess bioavailability and metabolite formation .

Q. How can oxidation reactions of the hydroxyl group be optimized to avoid undesired byproducts?

- Methodological Answer : Controlled oxidation with pyridinium chlorochromate (PCC) in dichloromethane at reflux minimizes over-oxidation to carboxylic acids. Alternatively, chromium trioxide (CrO) in anhydrous conditions selectively generates ketone derivatives. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates using flash chromatography .

Q. What explains discrepancies in synthetic yields when using different reducing agents?

- Methodological Answer : Sodium cyanoborohydride (NaBHCN) offers higher selectivity for reductive amination at neutral pH, while hydrogen gas (H) with Pd/C requires careful pressure control. Impurities in the starting material (e.g., residual amines) can reduce catalyst efficiency. Yield optimization involves adjusting solvent polarity (e.g., ethanol vs. THF) and reaction time .

Data Contradiction Analysis

Q. Why do some studies report conflicting neuroprotective effects of this compound?

- Methodological Answer : Variability arises from differences in cell models (e.g., primary neurons vs. immortalized lines) and assay endpoints (e.g., apoptosis markers vs. mitochondrial viability). Standardize protocols using validated biomarkers (e.g., caspase-3 activity) and include positive controls (e.g., BDNF). Confirm compound stability in culture media via LC-MS .

Q. How can researchers reconcile divergent results in anti-inflammatory assays across laboratories?

- Methodological Answer : Discrepancies may stem from cytokine measurement methods (ELISA vs. multiplex assays) or dosing schedules. Use lipopolysaccharide (LPS)-induced inflammation models with consistent exposure times (e.g., 24 hours). Normalize data to vehicle controls and validate purity via -NMR to rule out batch variability .

Tables for Key Data

| Synthetic Method Comparison | NaBHCN | H/Pd/C |

|---|---|---|

| Yield (%) | 65–75 | 70–85 |

| Enantiomeric Excess (ee) | 90–95% | 85–90% |

| Scalability | Lab-scale | Industrial |

| Reference |

| Biological Activity Profile | Analgesic (ED) | Neuroprotective (IC) |

|---|---|---|

| (2S,3R)-isomer | 5 mg/kg | 10 µM |

| (2R,3R)-isomer | >20 mg/kg | >50 µM |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.